8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Overview
Description
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde and octanoic acid.
Formation of Intermediate: The aldehyde group of 3,4-dimethylbenzaldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Coupling Reaction: The ketone is coupled with octanoic acid under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl ring and oxooctanoic acid chain allow the compound to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylacetic acid: Similar structure but lacks the oxooctanoic acid chain.
3,4-Dimethylbenzoic acid: Similar phenyl ring substitution but different functional groups.
8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the methyl groups on the phenyl ring.
Uniqueness
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is unique due to the presence of both the 3,4-dimethylphenyl group and the oxooctanoic acid chain. This combination of structural features provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-10-14(11-13(12)2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNRLMOGYMXCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645274 | |
Record name | 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-12-3 | |
Record name | 3,4-Dimethyl-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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